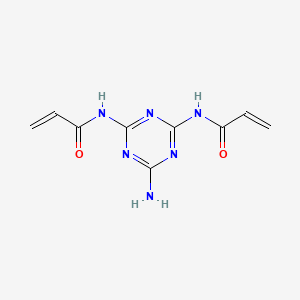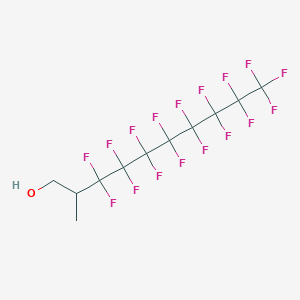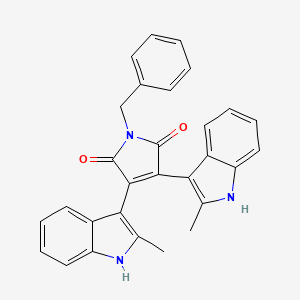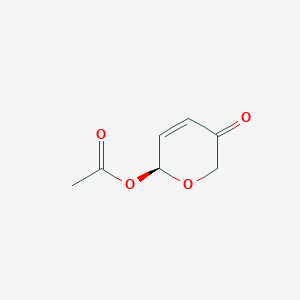
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- is a chemical compound that belongs to the pyranone family. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of an acetyloxy group at the 6th position and a stereochemistry denoted by (6S).
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2H-Pyran-3(6H)-one derivatives involves the Achmatowicz reaction. This reaction typically uses laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols with aerial oxygen as the oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Laccase and aerial oxygen are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyranones and their derivatives, which can have different functional groups replacing the acetyloxy group.
Scientific Research Applications
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- is unique due to its specific stereochemistry and the presence of the acetyloxy group. This makes it distinct from other pyranone derivatives, which may have different substituents and stereochemical configurations.
Properties
CAS No. |
188670-22-6 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
[(2S)-5-oxo-2H-pyran-2-yl] acetate |
InChI |
InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3/t7-/m0/s1 |
InChI Key |
JJVMFCRCFSJODB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC(=O)CO1 |
Canonical SMILES |
CC(=O)OC1C=CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


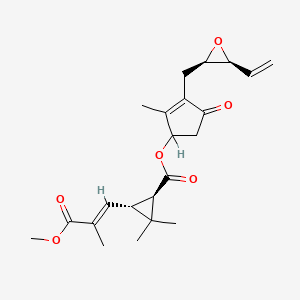
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
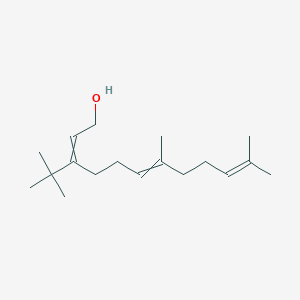
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
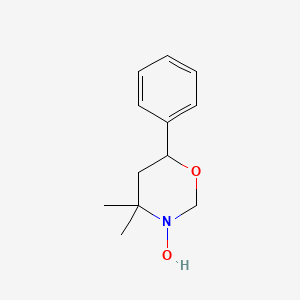
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
